molecular formula C8H6BrF2NO3 B1409428 4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene CAS No. 1822852-49-2

4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene

Cat. No.: B1409428
CAS No.: 1822852-49-2
M. Wt: 282.04 g/mol
InChI Key: WUOZBGNBCZUREB-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene is an aromatic compound characterized by the presence of a bromine atom, a nitro group, and a difluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene typically involves the following steps:

    Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine or a bromine-containing reagent such as N-bromosuccinimide.

    Etherification: The difluoroethoxy group is introduced through an etherification reaction, where the appropriate alcohol (2,2-difluoroethanol) reacts with the brominated nitrobenzene under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoroethoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, sodium hydroxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Major Products Formed

    Reduction: 4-Bromo-2-(2,2-difluoroethoxy)-1-amino-benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the difluoroethoxy group.

Scientific Research Applications

4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the difluoroethoxy group may enhance membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-(2,2-difluoroethoxy)-1-fluorobenzene: Similar structure but with a fluorine atom instead of a nitro group.

    4-Bromo-2-(2,2-difluoroethoxy)-1-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

    4-Bromo-2-(2,2-difluoroethoxy)-1-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-Bromo-2-(2,2-difluoroethoxy)-1-nitro-benzene is unique due to the combination of the bromine, nitro, and difluoroethoxy groups, which confer distinct chemical reactivity and potential biological activity. The nitro group, in particular, can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO3/c9-5-1-2-6(12(13)14)7(3-5)15-4-8(10)11/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZBGNBCZUREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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